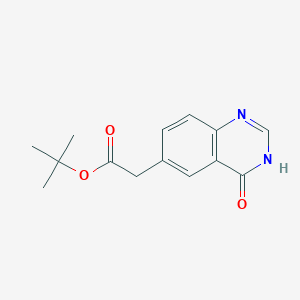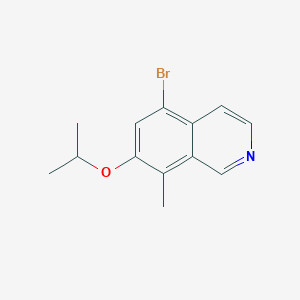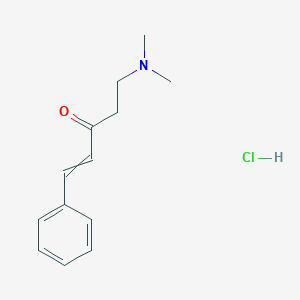
6-bromo-1-(4-methylphenyl)sulfonylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-1-(4-methylphenyl)sulfonylindole is a derivative of indole, a significant heterocyclic system found in natural products and drugs Indoles are known for their biological activity and are present in various alkaloids and synthetic drugs
准备方法
Synthetic Routes and Reaction Conditions
6-bromo-1-(4-methylphenyl)sulfonylindole can be synthesized through several methods. One common approach involves the bromination of 1-tosylindole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Another method involves the Bartoli indole synthesis, where a nitroarene is reacted with an organomagnesium reagent (Grignard reagent) to form the indole ring. The resulting indole can then be tosylated and brominated to obtain 1-tosyl-6-bromo-1H-indole .
Industrial Production Methods
Industrial production of 1-tosyl-6-bromo-1H-indole may involve large-scale bromination and tosylation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-bromo-1-(4-methylphenyl)sulfonylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of 1-tosyl-6-substituted indoles.
Oxidation and Reduction: Formation of indole derivatives with different oxidation states.
Coupling Reactions: Formation of biaryl or diaryl compounds.
科学研究应用
6-bromo-1-(4-methylphenyl)sulfonylindole has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules and natural product derivatives.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development, particularly in the design of anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: Studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: Used in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 1-tosyl-6-bromo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tosyl group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding or other interactions. The indole ring’s aromaticity and electron-rich nature also contribute to its reactivity and biological activity .
相似化合物的比较
Similar Compounds
1-Tosyl-1H-indole: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.
6-Bromo-1H-indole: Lacks the tosyl group, which may reduce its binding affinity and selectivity in biological applications.
1-Tosyl-5-bromo-1H-indole: Similar structure but with bromine at a different position, leading to different reactivity and properties.
Uniqueness
This compound’s versatility makes it a valuable tool in organic synthesis, medicinal chemistry, and material science .
属性
分子式 |
C15H12BrNO2S |
|---|---|
分子量 |
350.2 g/mol |
IUPAC 名称 |
6-bromo-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-2-6-14(7-3-11)20(18,19)17-9-8-12-4-5-13(16)10-15(12)17/h2-10H,1H3 |
InChI 键 |
RIORRJLLXUYLTE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(8-Bromooctyl)oxy]-4-nitrobenzene](/img/structure/B8585948.png)
![2-(5-Fluorobenzo[b]thiophen-2-yl)ethanamine](/img/structure/B8585960.png)






